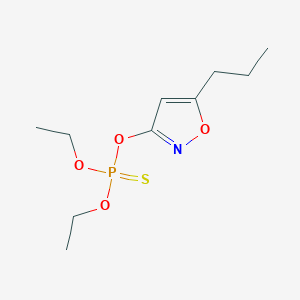
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, commonly known as TMB-PSA, is a chemical compound used in scientific research for its unique properties. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit certain enzymes and proteins.
Mécanisme D'action
TMB-PSA inhibits the activity of enzymes and proteins by binding to their active sites. It forms a stable complex with the enzyme or protein, preventing it from carrying out its normal function. The inhibition is reversible, and the enzyme or protein activity can be restored by removing TMB-PSA from the system.
Biochemical and Physiological Effects:
TMB-PSA has been shown to have various biochemical and physiological effects. It has been reported to reduce intraocular pressure, making it a potential treatment for glaucoma. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases. Additionally, it has been shown to have antitumor activity, making it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TMB-PSA in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. Additionally, TMB-PSA is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using TMB-PSA in lab experiments is its potential toxicity. TMB-PSA has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling the compound. Additionally, TMB-PSA has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research involving TMB-PSA. One area of interest is the development of TMB-PSA derivatives with increased potency and selectivity for certain enzymes and proteins. Another area of interest is the use of TMB-PSA as a therapeutic agent for various diseases, such as glaucoma, cancer, and inflammatory diseases. Additionally, TMB-PSA could be used as a tool to study the function of other enzymes and proteins, potentially leading to the discovery of new therapeutic targets.
Méthodes De Synthèse
TMB-PSA can be synthesized by reacting 2,4,4-trimethylpentan-2-amine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of TMB-PSA as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
TMB-PSA is widely used in scientific research as a tool to study the function of various enzymes and proteins. It is commonly used to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. TMB-PSA has also been shown to inhibit the activity of other enzymes such as aldose reductase, acetylcholinesterase, and tyrosinase.
Propriétés
Formule moléculaire |
C14H23NO2S |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-13(2,3)11-14(4,5)15-18(16,17)12-9-7-6-8-10-12/h6-10,15H,11H2,1-5H3 |
Clé InChI |
DZPZRENVHCYXES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
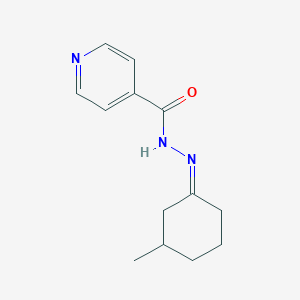
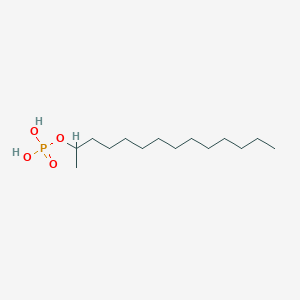
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
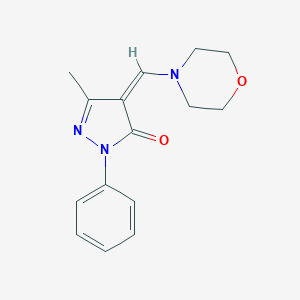
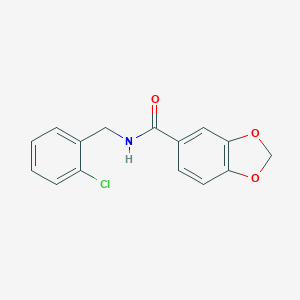

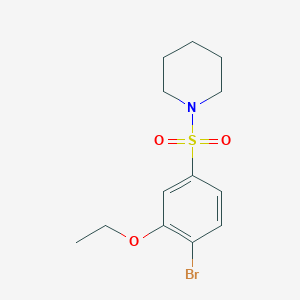
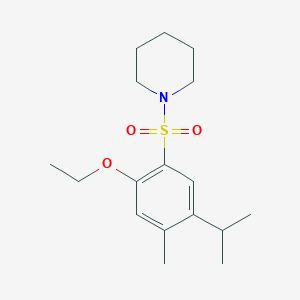
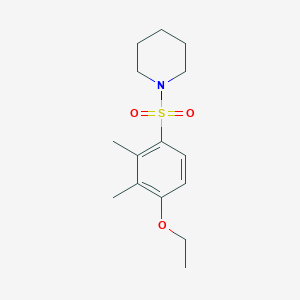
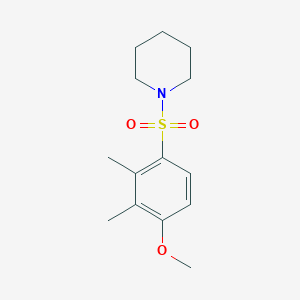

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
